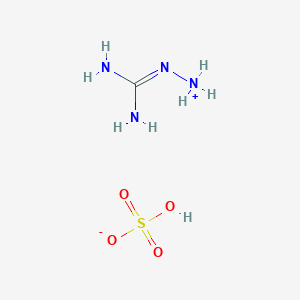
CID 17814
説明
CID 17814 is a useful research compound. Its molecular formula is CH8N4O4S and its molecular weight is 172.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 17814 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 17814 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Control of Protein Function in Cells : CID techniques offer reversible and spatiotemporal control over protein function in cells, playing a crucial role in understanding biological processes inaccessible by genetic interference methods. These techniques have significantly advanced in providing precision and resolution, especially in studying signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Reversible Control of Protein Localization : The development of chemical dimerizers capable of rapid activation and deactivation enhances understanding of cellular events, especially in cell signaling networks. This has significant implications for studying reversible biological processes with high spatiotemporal resolution (Aonbangkhen, Zhang, Wu, Lampson, & Chenoweth, 2018).
Inducible Gene Regulation and Editing : CID techniques have been engineered to develop proteolysis-targeting chimera-based scalable platforms for inducible gene regulation and gene editing. These platforms offer fine-tuning of gene expression and the ability to multiplex biological signals, greatly enhancing genetic research and potential therapeutic applications (Ma, Yuan, Peng, Paredes, Zeng, Osikpa, Yang, Peddi, Patel, Liu, Sun, & Gao, 2023).
Study of Lipid Second Messengers and Small GTPases : CID has been instrumental in resolving complex problems in cell biology, such as the signaling paradox in lipid second messengers and small GTPases. It allows for specific spatiotemporal manipulation of these molecules, providing deeper insights into cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).
Application in Mass Spectrometry : CID techniques, also known as collision-activated dissociation (CAD), are central to mass spectrometry practices. They have evolved to be applicable in various types of instruments, aiding in the identification and structural analysis of ions (Cooks, 1995).
Quantification of Protein-Protein Interactions : CID has been applied to quantify interactions in biological processes, especially in pharmacological applications. Techniques like single-molecule detection enable precise quantification of interactions, furthering understanding in areas like cellular mechanotransduction (Wang, Barnett, Le, Guo, Zhong, Kanchanawong, & Yan, 2019).
Tandem Mass Spectrometry in Proteomics : CID plays a significant role in tandem mass spectrometry, especially in proteomics for peptide sequencing and understanding protein function (Jedrychowski, Huttlin, Haas, Sowa, Rad, & Gygi, 2011).
特性
IUPAC Name |
(diaminomethylideneamino)azanium;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N4.H2O4S/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLONNWGCEFSFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N[NH3+])(N)N.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N[NH3+])(N)N.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17814 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



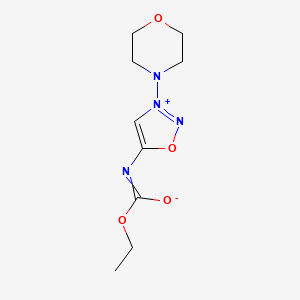
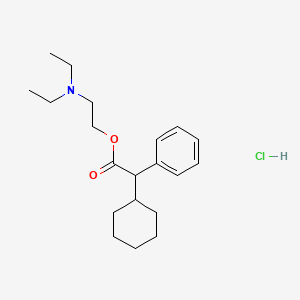

![N-[(1-ethyl-3-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide](/img/structure/B7790558.png)
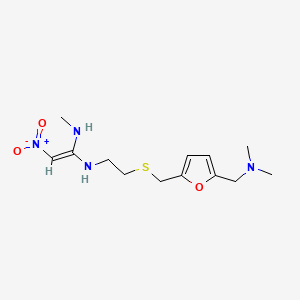
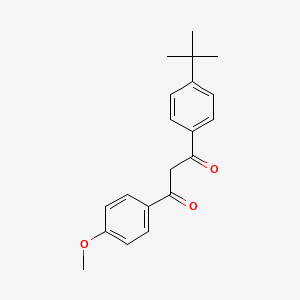
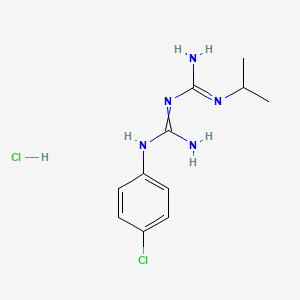

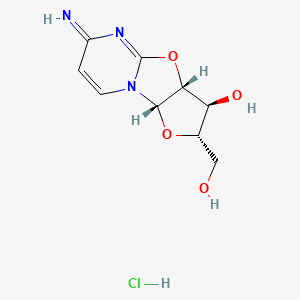
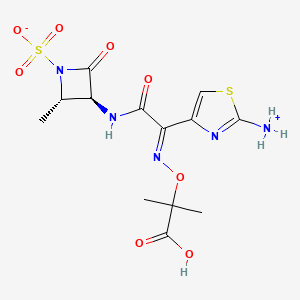



![(16E,24E,26E,28E)-1,18-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B7790633.png)